(Z)-3-(2-ethoxyphenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile
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Overview
Description
(Z)-3-(2-ethoxyphenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2-ethoxyphenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Acryloylation: The thiazole derivative is then subjected to acryloylation using acryloyl chloride in the presence of a base such as triethylamine.
Nitration: The final step involves the nitration of the phenyl ring using a nitrating agent like nitric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: Thiazole derivatives are often used as ligands in catalytic reactions.
Materials Science: These compounds can be used in the synthesis of organic semiconductors and conductive polymers.
Biology
Antimicrobial Agents: Thiazole derivatives have shown potential as antimicrobial agents against various bacterial and fungal strains.
Enzyme Inhibitors: They can act as inhibitors of enzymes like kinases and proteases.
Medicine
Anti-inflammatory Agents: Some thiazole derivatives exhibit anti-inflammatory properties.
Anticancer Agents: Research has shown that these compounds can inhibit the growth of cancer cells.
Industry
Dyes and Pigments: Thiazole derivatives are used in the production of dyes and pigments due to their vibrant colors.
Pharmaceutical Intermediates: They serve as intermediates in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-3-(2-ethoxyphenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile depends on its specific application. For instance:
Antimicrobial Activity: It may disrupt bacterial cell wall synthesis or inhibit essential enzymes.
Enzyme Inhibition: It can bind to the active site of enzymes, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(2-ethoxyphenyl)-2-(4-(2-nitrophenyl)thiazol-2-yl)acrylonitrile: Similar structure but with a different position of the nitro group.
(Z)-3-(2-ethoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile: Another isomer with the nitro group in the para position.
Uniqueness
Positional Isomerism: The position of the nitro group can significantly affect the compound’s reactivity and biological activity.
Functional Group Diversity: The presence of both ethoxy and nitro groups provides unique chemical properties and potential for diverse applications.
Properties
IUPAC Name |
(Z)-3-(2-ethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c1-2-26-19-9-4-3-6-15(19)10-16(12-21)20-22-18(13-27-20)14-7-5-8-17(11-14)23(24)25/h3-11,13H,2H2,1H3/b16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLQJHPHTSOASM-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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